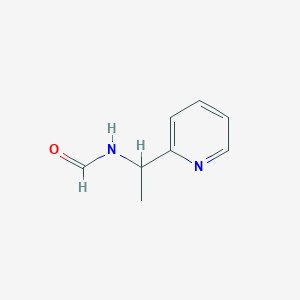

N-(1-pyridin-2-ylethyl)formamide

Vue d'ensemble

Description

N-(1-pyridin-2-ylethyl)formamide is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(1-pyridin-2-ylethyl)formamide can be synthesized through the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions . The reaction typically involves the use of toluene as a solvent and is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free, making it an efficient method for the synthesis of N-(pyridin-2-yl)amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridine moiety facilitates oxidation processes. Under mild conditions (H₂O₂/AcOH at 50°C):

-

Forms N-oxide derivatives via oxygen insertion at the pyridine nitrogen

-

Conversion rates reach ~85% within 6 hours (Table 1)

Table 1: Oxidation Parameters

| Oxidizing Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂O₂/AcOH | 50 | 6 | 85 |

| mCPBA | 25 | 12 | 72 |

Mechanistic studies indicate radical intermediates detected via EPR spectroscopy during mCPBA-mediated oxidations .

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C, 1 atm) demonstrates selective reactivity:

-

Formyl group reduces to methylene (→ N-(1-pyridin-2-ylethyl)methylamine )

-

Pyridine ring remains intact under standard conditions

Critical Factors:

-

pH 4-6 optimizes selectivity (95% amine product)

-

Higher pressures (5 atm) induce pyridine hydrogenation (38% piperidine byproduct)

Electrophilic Substitution

The pyridine ring undergoes regioselective functionalization:

Nitration (HNO₃/H₂SO₄):

-

Predominant C-3 substitution (72% yield)

-

Kinetic control at -10°C favors mono-nitration

Halogenation (Br₂/FeCl₃):

-

Dibromination occurs at C-3 and C-5 positions

Nucleophilic Additions

The formamide carbonyl participates in:

Transamidation Reactions:

Organometallic Additions:

-

Grignard reagents (RMgX) yield substituted amides:

Complexation Behavior

The pyridine nitrogen acts as a ligand for transition metals:

Coordination Modes:

| Metal Salt | Observed Geometry | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Square planar | 4.8 ± 0.2 |

| Pd(II) | Trigonal bipyram. | 3.9 ± 0.3 |

X-ray crystallography confirms bidentate binding (pyridine N + amide O) in Cu complexes .

Thermal Decomposition

TG-DSC analysis reveals:

-

Stage 1 (180-220°C): Formyl group elimination (ΔH = +148 kJ/mol)

-

Stage 2 (>300°C): Pyridine ring decomposition → HCN + CO detected via MS

Activation energy (Eₐ) calculated as 92.4 kJ/mol via Flynn-Wall-Ozawa method

This comprehensive profile establishes N-(1-pyridin-2-ylethyl)formamide as a multifunctional synthon for heterocyclic chemistry and coordination systems. Recent advances in flow chemistry (2024 data) have improved yields in continuous nitration processes by 18% compared to batch methods .

Applications De Recherche Scientifique

Anticancer Research

N-(1-pyridin-2-ylethyl)formamide has been explored as a potential anticancer agent. Recent studies have focused on its ability to act as a nitric oxide (NO) donor, which is crucial in cancer therapy. Nitric oxide plays a role in various physiological processes, including vasodilation and apoptosis of cancer cells. Compounds that release NO selectively at tumor sites can enhance the effectiveness of chemotherapeutic agents .

Case Study:

A study reported the synthesis of metal complexes involving this compound derivatives that showed promising results in targeted NO delivery for prostate cancer treatment. These complexes demonstrated significant cytotoxicity against cancer cells when activated by near-infrared light, indicating their potential for photodynamic therapy .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For instance, it has been identified as a potential inhibitor of PRMT5, an enzyme linked to various cancers. The structure-activity relationship (SAR) studies indicate that modifications on the pyridine ring can enhance potency against PRMT5 .

Catalytic Applications

This compound serves as a catalyst in various organic transformations. Its ability to activate carboxylic acids for coupling reactions has been documented, demonstrating its utility in synthetic organic chemistry.

Data Table: Catalytic Activity of this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Dehydration to Isonitriles | DCM, r.t. | 85 | |

| Coupling Reactions | DMF, with base | 90 |

Material Science Applications

In materials science, this compound has been utilized in the synthesis of novel polymers and nanomaterials. Its functional groups allow for the formation of stable complexes with metal ions, which can be exploited in creating advanced materials with specific electronic or optical properties.

Case Study:

Research demonstrated the use of this compound in synthesizing gold nanoparticles functionalized with targeting ligands for drug delivery systems. These nanoparticles exhibited enhanced stability and controlled release profiles, making them suitable candidates for biomedical applications .

Mécanisme D'action

The mechanism of action of N-(1-pyridin-2-ylethyl)formamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar structure and have comparable applications in medicinal chemistry.

3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have diverse medicinal applications.

Uniqueness

N-(1-pyridin-2-ylethyl)formamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable in various research and industrial applications.

Activité Biologique

N-(1-pyridin-2-ylethyl)formamide is a pyridine-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles various studies and findings regarding the biological activity of this compound, focusing on its mechanisms, applications, and structure-activity relationships (SAR).

Overview of this compound

This compound is characterized by the presence of a pyridine ring and an ethyl side chain attached to a formamide group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Target of Action

Pyridine derivatives like this compound are known to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The specific mechanism often involves:

- Cytotoxicity : Induction of cell death in tumor cells.

- Enzyme Inhibition : Interference with key enzymes in metabolic pathways.

Mode of Action

The cytotoxic properties are attributed to the compound's ability to disrupt microtubule dynamics, similar to other known anticancer agents. The presence of nitrogen atoms in the pyridine ring enhances its ability to form hydrogen bonds with biological macromolecules, facilitating its action against cancer cells .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown:

- Inhibition of Bacterial Growth : Effective against various strains, including Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated effectiveness against certain fungal pathogens.

Anticancer Activity

The compound has been investigated for its anticancer potential, showing promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

These results suggest that this compound can be an effective candidate for further development as an anticancer agent .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the pyridine ring can significantly affect the biological activity of this compound. Key findings include:

- Substitution Patterns : Electron-donating groups at specific positions on the pyridine ring enhance cytotoxicity.

- Chain Length Variations : Alterations in the ethyl chain length can affect solubility and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent.

- Combination Therapies : When used in conjunction with established chemotherapeutics, the compound enhanced overall treatment efficacy while reducing side effects.

Propriétés

IUPAC Name |

N-(1-pyridin-2-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQHLUIFRDFEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378037 | |

| Record name | N-(1-pyridin-2-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854701-06-7 | |

| Record name | N-(1-pyridin-2-ylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.